6-fluoro-2-(4-fluorophenyl)-4H-chromen-4-one
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Overview
Description
6-Fluoro-2-(4-fluorophenyl)-4H-chromen-4-one is a fluorinated derivative of chromone, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of fluorine atoms at specific positions on the chromone and phenyl rings, which can significantly influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-(4-fluorophenyl)-4H-chromen-4-one typically involves the reaction of 2-hydroxyacetophenone with 4-fluorobenzaldehyde in the presence of a base, such as potassium carbonate, and a catalyst, such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like ethanol or acetonitrile. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and catalysts to reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(4-fluorophenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromone ring to chromanol derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Chromanol derivatives.
Substitution: Various substituted chromones with different functional groups.
Scientific Research Applications
6-Fluoro-2-(4-fluorophenyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of 6-fluoro-2-(4-fluorophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Arylchroman-4-ones: These compounds share a similar chromone backbone but lack the fluorine substitutions.
Quinoline Derivatives: These compounds have a similar aromatic structure but differ in the heterocyclic ring system.
Uniqueness
6-Fluoro-2-(4-fluorophenyl)-4H-chromen-4-one is unique due to the specific positioning of fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to non-fluorinated analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
IUPAC Name |
6-fluoro-2-(4-fluorophenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F2O2/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTWLKGEWWHCQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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